N-Methylation Reduces Lipophilicity: A Key Solubility and Transport Advantage
The predicted octanol-water partition coefficient (XLogP) for the title compound is 1.8, compared to 2.15 for the des-methyl analog (CAS 152153-01-0) . This 0.35-unit decrease represents a significant shift in lipophilicity that can influence aqueous solubility, membrane permeability, and chromatographic retention. In medicinal chemistry contexts, a lower LogP is often preferred for oral bioavailability and reduced off-target binding.
| Evidence Dimension | Octanol-water partition coefficient (LogP) |
|---|---|
| Target Compound Data | XLogP = 1.8 |
| Comparator Or Baseline | Des-methyl analog (CAS 152153-01-0): LogP = 2.15 |
| Quantified Difference | ΔLogP = -0.35 (lower lipophilicity for the N-methyl analog) |
| Conditions | Predicted values from computational models (XLogP3 / Consensus LogP) |
Why This Matters
For researchers requiring improved aqueous solubility or distinct chromatographic elution profiles, the N-methyl analog provides a quantifiable advantage, directly influencing experimental design and procurement decisions.
